5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid
CAS No.: 1199215-96-7
Cat. No.: VC2652247
Molecular Formula: C11H7FN2O3
Molecular Weight: 234.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1199215-96-7 |
|---|---|
| Molecular Formula | C11H7FN2O3 |
| Molecular Weight | 234.18 g/mol |
| IUPAC Name | 5-(2-fluorophenoxy)pyrazine-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H7FN2O3/c12-7-3-1-2-4-9(7)17-10-6-13-8(5-14-10)11(15)16/h1-6H,(H,15,16) |
| Standard InChI Key | OFFJVHJMMWHTPR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)OC2=NC=C(N=C2)C(=O)O)F |
| Canonical SMILES | C1=CC=C(C(=C1)OC2=NC=C(N=C2)C(=O)O)F |
Introduction
5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a carboxylic acid group and a fluorophenoxy group. This compound belongs to the broader category of pyrazine derivatives and is classified as an aromatic carboxylic acid. Its molecular formula is C11H7FN2O3, and it has a molecular weight of 234.18 g/mol.
Synthesis Methods
The primary method for synthesizing 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid involves the Suzuki–Miyaura coupling reaction. This reaction is a well-established technique for forming carbon-carbon bonds using aryl boronic acids and halides, facilitated by palladium catalysts.
Scientific Applications
This compound has garnered interest in scientific research due to its potential applications in medicinal chemistry and material science. Pyrazine derivatives, including 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid, are versatile in both synthetic chemistry and potential therapeutic applications.
Comparison with Other Pyrazine Derivatives
Other pyrazine derivatives, such as pyrazinamide, have been extensively studied for their antimicrobial properties. Pyrazinamide is a first-line antitubercular drug and has been used for over sixty years in treating tuberculosis . While 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid has not been specifically studied for antimicrobial activity, its structural similarity to other active pyrazine derivatives suggests potential for further investigation.
Table 1: Molecular Characteristics of 5-(2-Fluorophenoxy)pyrazine-2-carboxylic acid
| Property | Value |
|---|---|
| Molecular Formula | C11H7FN2O3 |
| Molecular Weight | 234.18 g/mol |
| Synthesis Method | Suzuki–Miyaura coupling reaction |
Table 2: Potential Applications
| Field | Potential Use |
|---|---|
| Medicinal Chemistry | Therapeutic applications |
| Material Science | Synthetic applications |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume